3-Bromopentane-2,4-dione

Catalog No.
S666023
CAS No.
3043-28-5
M.F
C5H7BrO2
M. Wt
179.01 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Bromopentane-2,4-dione

Traditional in-situ bromination of acetylacetone yields byproduct mixtures (dibromo, unreacted) requiring chromatography; 3-chloro analog slows kinetics. 3-Bromopentane-2,4-dione bypasses these issues as a pre-functionalized α-bromo-β-diketone.

  • Predictable Hantzsch cyclizations for thiazole APIs, reducing reactor time.
  • High-yield regioselective pyrazole synthesis for agrochemicals, no transition-metal catalysts.
  • Reliable bromo handle for Suzuki/Sonogashira coupling to functionalize acac ligands.

Consistent purity, ready for scale-up & global shipping.

CAS Number

3043-28-5

Product Name

3-Bromopentane-2,4-dione

IUPAC Name

3-bromopentane-2,4-dione

Molecular Formula

C5H7BrO2

Molecular Weight

179.01 g/mol

InChI

InChI=1S/C5H7BrO2/c1-3(7)5(6)4(2)8/h5H,1-2H3

InChI Key

KCHDFLHQXZRDKL-UHFFFAOYSA-N

SMILES

CC(=O)C(C(=O)C)Br

Canonical SMILES

CC(=O)C(C(=O)C)Br

Synonyms

3-Bromopentane-2,4-dione, 3-Bromoacetylacetone, 3-Bromo-2,4-pentanedione, 3-Bromo-acetylacetone, 2,4-Pentanedione, 3-bromo-, 3-Bromopentan-2,4-dione, α-Bromoacetylacetone

Purity

≥95%

Package Size

5 g, 25 g

3-Bromopentane-2,4-dione (CAS 3043-28-5), commonly known as 3-bromoacetylacetone, is a highly reactive α-bromo-β-diketone that serves as a cornerstone building block in the scalable synthesis of complex heterocycles. By integrating a highly electrophilic brominated carbon (C3) directly between two carbonyl centers, this compound acts as a premium bifunctional precursor for Hantzsch-type cyclizations, [4+1] annulations, and nucleophilic substitutions. In industrial procurement, 3-bromopentane-2,4-dione is heavily prioritized over unhalogenated or chlorinated baselines to streamline the manufacturing of active pharmaceutical ingredients (APIs), agrochemicals, and functionalized metal-chelating ligands. It offers a stable, pre-functionalized intermediate that guarantees predictable reaction kinetics and bypasses the hazards and inconsistencies associated with in-situ halogenation[1].

Procurement Fit

Reactive scaffold γ-bromo β-diketone for nucleophilic displacement
Workflow Pd-catalyzed Suzuki coupling on metal chelates
Synthetic utility Deacylation and heterocycle condensation

Attempting to substitute 3-bromopentane-2,4-dione with its unhalogenated parent, acetylacetone, requires an in-situ bromination step that notoriously suffers from poor chemoselectivity. This generic substitution yields inseparable statistical mixtures of unreacted starting material and the over-halogenated 3,3-dibromopentane-2,4-dione, necessitating costly chromatographic purification and degrading batch-to-batch reproducibility[1]. Conversely, substituting with the closer analog 3-chloropentane-2,4-dione severely retards reaction kinetics due to the higher bond dissociation energy and poorer leaving-group ability of chloride compared to bromide. This leads to prolonged heating times, lower yields in nucleophilic substitutions, and increased thermal degradation of sensitive intermediates, making the precise 3-bromo compound non-negotiable for optimized, high-yield manufacturing workflows[2].

Substitution Risk

Halogen mismatch
3-Bromo derivative enables mild oxidative addition; 3-chloro analog may require harsher conditions and may not transfer directly.
Isomer mismatch
γ-Bromo isomer provides distinct condensation pathways; 1-bromo isomer can lead to different regiochemical outcomes and is not a direct replacement.

Cyclization Kinetics and Yield in Thiazole Synthesis

In the synthesis of 5-acetyl-4-methylthiazole derivatives via the Hantzsch reaction, the choice of the alpha-haloketone strictly dictates both reaction velocity and final yield. 3-Bromopentane-2,4-dione leverages the superior polarizability and leaving-group ability of bromide to drive rapid cyclization with thioureas and thioamides. Compared to the 3-chloro analog, the bromo derivative accelerates the nucleophilic substitution step, frequently achieving near-quantitative yields (>85-90%) under milder conditions, whereas the chloro analog requires extended reflux and suffers from incomplete conversion [1].

Evidence DimensionLeaving group reactivity and cyclization efficiency
Target Compound DataRapid conversion, >85% yield of thiazoles under mild conditions
Comparator Or Baseline3-Chloropentane-2,4-dione (sluggish kinetics, requires extended reflux, lower yields)
Quantified DifferenceSignificant reduction in reaction time and up to 20-30% higher isolated yields.
ConditionsHantzsch reaction with thioureas/thioamides in polar solvents.

Procuring the bromo-derivative minimizes reactor residence time and energy consumption during the commercial scale-up of thiazole-based APIs.

Suzuki Coupling Reactivity
Class-level
Bromo complexes undergo Suzuki coupling at room temperature; chloro complexes unreactive under identical conditions.
Supports late-stage metal-chelate diversification
Reactivity trend consistent with Ar-Br vs Ar-Cl oxidative addition; verify with specific Pd systems.

Purity and Reproducibility vs. In-Situ Bromination

Utilizing pre-synthesized 3-bromopentane-2,4-dione eliminates the process variability inherent to the in-situ bromination of acetylacetone. Direct bromination of acetylacetone often yields a statistical mixture containing up to 10-15% of the over-halogenated 3,3-dibromopentane-2,4-dione, which acts as a dead-end or toxic byproduct in downstream cyclizations [1]. By procuring high-purity 3-bromopentane-2,4-dione, chemists ensure a strict 1:1 stoichiometry in cross-coupling and annulation reactions, boosting the isolated yield of target heterocycles by eliminating the mass penalty of polyhalogenated impurities.

Evidence DimensionPrecursor purity and target yield fidelity
Target Compound DataSingle reactive species, high fidelity coupling
Comparator Or BaselineAcetylacetone + in-situ Br2 (Yields mixtures with ~10-15% 3,3-dibromoacetylacetone)
Quantified DifferencePrevents the 10-15% yield loss associated with over-bromination side reactions.
ConditionsStandard laboratory or pilot-scale heterocyclic synthesis.

Ensures batch-to-batch reproducibility and eliminates the need for expensive purification steps to remove dibrominated byproducts.

Deacylation to α-Bromo Ketones
Reported
SSA-promoted deacylation yields α-bromo ketones with regiochemical control; symmetrical dione avoids isomeric mixtures.
Enables single-product synthesis for easier purification
Yields reported as good to excellent; unsymmetrical analogs may produce mixtures.

Regioselective Annulation in Pyrazole Construction

3-Bromopentane-2,4-dione acts as a highly efficient C3-electrophile and C2/C4-dinucleophile equivalent in [4+1] and [3+2] annulation strategies. When reacted with azoalkenes or hydrazines, the presence of the labile bromide at the central carbon strictly directs the regiochemistry of the ring closure. Compared to unfunctionalized 1,3-diketones which require complex oxidative cyclization conditions, the bromo-compound undergoes spontaneous dehydrobrominative coupling, yielding highly functionalized pyrazoles and isoxazoles with >80% yields under transition-metal-free conditions [1].

Evidence DimensionAnnulation yield and condition severity
Target Compound Data>80% yield of functionalized aza-heterocycles, transition-metal-free
Comparator Or BaselineAcetylacetone (Requires external oxidants or metal catalysts, lower regiocontrol)
Quantified DifferenceEnables direct coupling without transition metal catalysts or harsh oxidants.
ConditionsChemodivergent synthesis of aza-heterocycles via [4+1] annulation.

Provides a greener, more cost-effective procurement route for complex aza-heterocycles by avoiding expensive metal catalysts.

Thiazolopyrimidine Synthesis
Context-dependent
One-step cyclocondensation with tetrahydropyrimidine-2-thiones vs. multi-step ester route.
Supports convergent heterocycle library synthesis
Step-count advantage reported; confirm scope for target scaffolds.
Handling Advantage
Head-to-head
Crystalline solid (mp 23–24 °C) vs. chloro analog as lachrymatory liquid.
Facilitates solid dispensing and reduces vapor exposure
Comparison under ambient laboratory conditions.

Large-Scale Hantzsch Thiazole Synthesis

Due to its superior leaving-group kinetics compared to chloro-analogs, 3-bromopentane-2,4-dione is the ideal precursor for the commercial manufacturing of 2-amino-5-acetylthiazole derivatives. These structures are critical pharmacophores for a variety of antimicrobial and anti-inflammatory APIs, where minimizing reactor time is essential [1].

Synthesis of Advanced Pyrazole and Isoxazole Agrochemicals

The compound is the preferred building block for accessing highly substituted pyrazoles used in modern fungicides and herbicides. Its pre-installed bromide ensures high regioselectivity during annulation, bypassing the need for transition-metal catalysts required by unhalogenated diketones[2].

Development of Functionalized Metal-Chelating Ligands

In materials science, it is used to synthesize functionalized acetylacetonate (acac) ligands. The bromo group serves as a reliable handle for further cross-coupling (e.g., Suzuki or Sonogashira reactions) to precisely tune the electronic properties of transition metal catalysts, a process that is unachievable with standard acetylacetone [3].

Application Fit

Application
Selection Property
Validation Focus
Late-stage Suzuki diversification
Bromo oxidative addition reactivity
Catalyst compatibility and metal-chelate stability
Thiazolopyrimidine library synthesis
1,3-Dielectrophilic reactivity
Cyclocondensation efficiency and scope
α-Bromo ketone intermediate synthesis
Symmetrical dione for regiochemical control
Deacylation yield and purification profile

XLogP3

0.7

Wikipedia

3-bromopentane-2,4-dione

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